![molecular formula C19H16N2O8 B1416567 Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate CAS No. 94259-00-4](/img/structure/B1416567.png)
Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate
説明
Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate is a chemical compound that is part of a collection of rare and unique chemicals . It is commonly used as an intermediate in the synthesis of various organic compounds.
Molecular Structure Analysis
The molecular structure of Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate is represented by the linear formula: C18H16N2O7 . The molecular weight is 372.337 .科学的研究の応用
Synthesis and Claisen Rearrangement : Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate has been studied in the context of synthesis and Claisen rearrangement. The synthesis process involves esterification with methanol and reaction with methyl 2-chloropropionate, resulting in a yield of 60%. This research also examined the optical activity of the compound, suggesting an SN1 process mechanism (Pen, 2014).
Ligand in Gold(I) Chemistry : This compound has been used as a ligand in gold(I) chemistry. It forms model complexes for macrocyclic gold compounds, showing potential for further exploration in metal-organic frameworks and coordination chemistry (Wiedemann, Gamer, & Roesky, 2009).
Metal–Organic Frameworks (MOFs) : The compound has been utilized in the creation of metal–organic frameworks (MOFs) with different metals like copper, zinc, and cadmium. These MOFs exhibit unique two- and three-dimensional polymeric architectures and have been explored for applications such as catalysis in the oxidation of alcohols and the Henry reaction (Karmakar et al., 2016).
Synthesis of Biologically Active Compounds : Research on dimethyl isophthalate, a related compound, has led to the synthesis of biologically active compounds with potential antibacterial properties. This synthesis involved reactions with hydrazine hydrate, aromatic aldehydes, and acetic anhydride (Li, Dan, & Fu, 2008).
Fluorescent Organic Probes : The compound has been used in the development of fluorescent organic probes for the ultrafast detection of trinitrophenol (TNP) in water. This application is crucial for environmental monitoring and demonstrates the compound's role in the field of sensor technology (Das & Mandal, 2018).
MOFs for Sensing Applications : A lanthanide metal–organic framework (MOF) incorporating a derivative of this compound has been developed for the discrimination of nitrofurantoin and L-tyrosine. This highlights its potential in highly sensitive detection applications (Wang et al., 2021).
Safety And Hazards
特性
IUPAC Name |
dimethyl 5-[[3-(4-nitrophenyl)-3-oxopropanoyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O8/c1-28-18(24)12-7-13(19(25)29-2)9-14(8-12)20-17(23)10-16(22)11-3-5-15(6-4-11)21(26)27/h3-9H,10H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEJTPZMBSLNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid](/img/structure/B1416485.png)
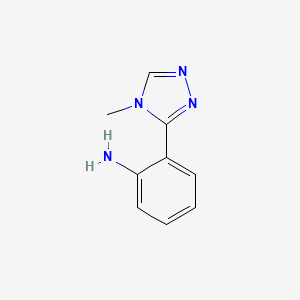
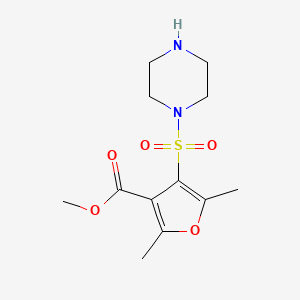
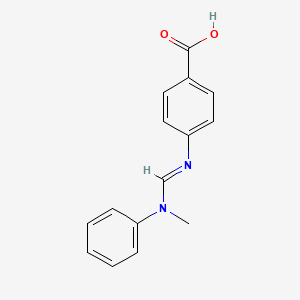
![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)
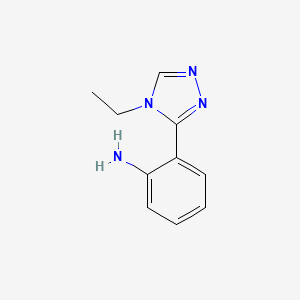
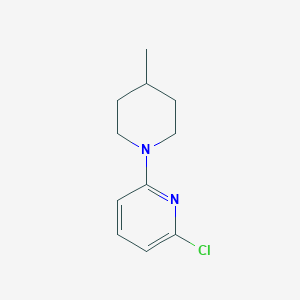
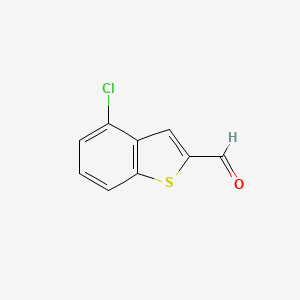
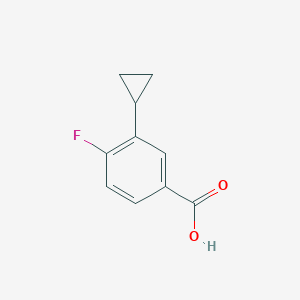
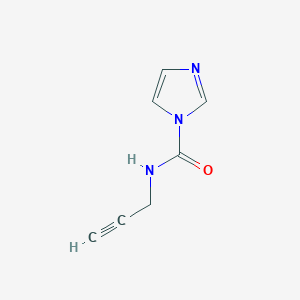
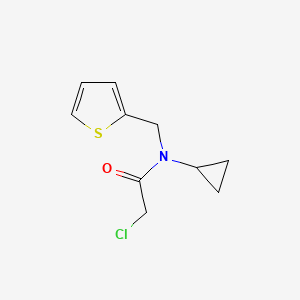
![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)
